molecular formula C14H15NO3 B1531150 Tert-butyl 4-formyl-1H-indole-1-carboxylate CAS No. 460096-34-8

Tert-butyl 4-formyl-1H-indole-1-carboxylate

Cat. No. B1531150
CAS RN: 460096-34-8
M. Wt: 245.27 g/mol
InChI Key: RWNVMURXKFVIHP-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-1H-indole-1-carboxylate is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.28 g/mol . This compound is typically stored in a refrigerated environment .


Synthesis Analysis

The synthesis of tert-butyl 4-formyl-1H-indole-1-carboxylate can be achieved starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a compound which is then converted to an N-Boc derivative . The aldehyde group of this derivative is reduced with NaBH4 in methanol to obtain an alcohol . The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get the final compound .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-formyl-1H-indole-1-carboxylate is 1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-formyl-1H-indole-1-carboxylate are not mentioned in the search results, the compound is known to be a significant scaffold in the synthesis of biologically active natural products .


Physical And Chemical Properties Analysis

Tert-butyl 4-formyl-1H-indole-1-carboxylate has a molecular weight of 245.27 g/mol . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

Pharmaceutical Intermediate

Tert-butyl 4-formyl-1H-indole-1-carboxylate is used as an intermediate in pharmaceutical synthesis. It can be utilized to prepare selective and potent small molecule inhibitors, such as those targeting the B factor, which may be involved in various biological processes .

Cancer Treatment Research

Indole derivatives, which include compounds like tert-butyl 4-formyl-1H-indole-1-carboxylate, have been studied for their potential in treating cancer cells. Their properties have attracted attention for their use in developing treatments for different types of cancer .

Antimicrobial Applications

Research has indicated that indole derivatives can be effective against microbes. This suggests that tert-butyl 4-formyl-1H-indole-1-carboxylate could have applications in creating antimicrobial agents .

Treatment of Disorders

Indole derivatives are also being explored for their potential to treat various disorders within the human body, indicating that tert-butyl 4-formyl-1H-indole-1-carboxylate may have therapeutic applications in this area .

Biologically Active Compound Synthesis

This compound serves as a key intermediate in synthesizing biologically active compounds, which can include a range of potential applications from medicinal chemistry to biological research .

Plant Hormone Research

Indole derivatives are related to plant hormones such as indole-3-acetic acid. This connection suggests that tert-butyl 4-formyl-1H-indole-1-carboxylate could be used in research related to plant growth and development .

properties

IUPAC Name

tert-butyl 4-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNVMURXKFVIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677966
Record name tert-Butyl 4-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

460096-34-8
Record name tert-Butyl 4-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Formyl-indole-1-carboxylic acid tert-butyl ester was synthesized by a procedure similar to 6-Formyl-indole-1-carboxylic acid tert-butyl ester from starting materials 1H-Indole-4-carbaldehyde and di-tert-butyl-dicarbonate to yield the product as a clear yellow oil (2 g, 80%). LC-MS (ES) calculated for C14H15NO3, 245.1; found m/z 244 [M−H]−.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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